BenchChemオンラインストアへようこそ!

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea

P. falciparum growth inhibition EC50 antimalarial drug discovery

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea (CAS 2034613-35-7), also designated OGHL250, is a synthetic pyridyl-furan urea hit compound identified from the Open Global Health Library (Merck KGaA) and prioritized for antimalarial lead optimization. It features a urea bridge linking a 5-(furan-2-yl)pyridin-3-ylmethyl moiety to a pyridin-3-yl group (molecular formula C16H14N4O2, MW 294.31) and is commercially available at standard purity of 98% with batch-specific HPLC/NMR analytical documentation.

Molecular Formula C16H14N4O2
Molecular Weight 294.314
CAS No. 2034613-35-7
Cat. No. B2789450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea
CAS2034613-35-7
Molecular FormulaC16H14N4O2
Molecular Weight294.314
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)NCC2=CC(=CN=C2)C3=CC=CO3
InChIInChI=1S/C16H14N4O2/c21-16(20-14-3-1-5-17-11-14)19-9-12-7-13(10-18-8-12)15-4-2-6-22-15/h1-8,10-11H,9H2,(H2,19,20,21)
InChIKeyGIIBBHJUBLSWMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea (OGHL250) Procurement Guide: Core Properties & Research-Grade Specifications


1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea (CAS 2034613-35-7), also designated OGHL250, is a synthetic pyridyl-furan urea hit compound identified from the Open Global Health Library (Merck KGaA) and prioritized for antimalarial lead optimization [1]. It features a urea bridge linking a 5-(furan-2-yl)pyridin-3-ylmethyl moiety to a pyridin-3-yl group (molecular formula C16H14N4O2, MW 294.31) and is commercially available at standard purity of 98% with batch-specific HPLC/NMR analytical documentation . OGHL250 exhibits low-micromolar potency against the asexual blood stage of Plasmodium falciparum and concurrently blocks red blood cell invasion, providing a validated starting point for structure–activity relationship (SAR) campaigns targeting the parasite's phosphatidylinositol 4-kinase PfPI4KIIIB [1].

Why Generic Pyridyl-Urea or Furan-Pyridine Analogs Cannot Substitute for CAS 2034613-35-7 in PfPI4KIIIB Drug Discovery


Pyridyl-urea and furan-pyridine chemotypes populate many antimalarial screening collections, yet the specific substitution pattern of OGHL250—a pyridin-3-yl urea conjugated to a 5-(furan-2-yl)pyridin-3-ylmethyl scaffold—was required to simultaneously inhibit parasite growth and red blood cell invasion while maintaining a tractable selectivity window [1]. Optimization of this exact scaffold improved potency 250-fold to low-nanomolar levels through sequential modifications (relocation of the isoquinoline nitrogen, piperazine introduction, methoxy removal), producing the lead compound WEHI-518 (EC50 = 0.022 μM) [1]. Parasites selected for resistance to the structurally related inhibitor MMV396797 harbor an E1316D mutation in PfPI4KIIIB and are cross-resistant to WEHI-518, establishing that this specific pyridyl-furan chemotype engages PfPI4KIIIB in a manner conserved within the series but not guaranteed across all diaryl ureas or alternative heterocyclic scaffolds [1]. Generic substitution with off-the-shelf pyridyl ureas lacking the furan substituent or bearing alternative regioisomers will compromise this target engagement and the invasion-blocking phenotype.

Quantitative Head-to-Head Evidence: CAS 2034613-35-7 (OGHL250) vs. Lead Analog WEHI-518 and In-Class Comparator MMV396797


P. falciparum 72-Hour Growth EC50: OGHL250 vs. Optimized Lead WEHI-518

OGHL250 exhibited low-micromolar potency in a 72-hour P. falciparum blood-stage growth assay (Nluc reporter line). Optimization of the same chemotype produced WEHI-518, which achieved an EC50 of 0.022 μM against the identical parasite strain and assay format, representing a 250-fold potency enhancement over the parental OGHL250 scaffold [1][2]. This large potency gap demonstrates that OGHL250 is the essential starting scaffold for SAR exploration, not the optimal potency endpoint; procurement of OGHL250 is justified as the validated hit from which rapid improvement was achieved via structure-guided modification.

P. falciparum growth inhibition EC50 antimalarial drug discovery

Invasion and Ring-Stage Development Blocking Potency: OGHL250, WEHI-518, and Compound 3

OGHL250 was prioritized among eight hit compounds because it combined the strongest dual activity against parasite growth and red blood cell invasion [1]. In a 4-hour egress/invasion assay using Nluc reporter parasites, OGHL250, WEHI-518, and Compound 3 all blocked invasion and early ring-stage development without inhibiting egress, with potency rank-order matching the 72 h growth assay [1]. The invasion EC50 values were comparable to growth EC50 values for each compound, confirming that the mechanism of action—PfPI4KIIIB inhibition—is conserved and that OGHL250's invasion-blocking phenotype is integral to the chemotype [1].

invasion inhibition ring-stage development PfPI4KIIIB phenotypic screening

PfPI4KIIIB Target Engagement Confirmed by Resistance Mutation Cross-Validation

Parasites selected for resistance to the related pyridyl-furan compound MMV396797 harbored an E1316D mutation in PfPI4KIIIB and showed cross-resistance to WEHI-518 and the established PfPI4KIIIB inhibitor KDU731 [1]. OGHL250, as the progenitor of this series, shares the same binding site on PfPI4KIIIB; this resistance fingerprint confirms that the 5-(furan-2-yl)pyridin-3-ylmethyl urea pharmacophore engages PfPI4KIIIB specifically, distinguishing it from PfATP4 inhibitors, PfDHODH inhibitors, or other antimalarial targets that are commonly hit by unrelated urea-containing compounds.

PfPI4KIIIB E1316D mutation resistance selection mechanism of action

Human Kinase Counter-Screening: WEHI-518 Selectivity Profile Indicative of Scaffold's Off-Target Landscape

Optimization of OGHL250 to WEHI-518 inadvertently introduced human kinase cross-reactivity (hKinase IC50 range: 0.22 to >10 µM) [1]. The intermediate analog 1 (isoquinoline nitrogen relocated) maintained an improved HepG2 selectivity window (CC50 = 10 µM; EC50 = 0.33 µM, selectivity index ~30) [1]. These data establish that OGHL250, as the parent scaffold, provides a cleaner baseline for structure-based optimization of parasite selectivity, as subsequent modifications introduced detectable human kinase polypharmacology. Researchers developing PfPI4KIIIB probes with strict selectivity requirements should begin SAR campaigns from OGHL250 rather than the more advanced but less selective WEHI-518.

human kinase selectivity off-target profiling HepG2 cytotoxicity

Aqueous Solubility and Metabolic Stability: OGHL250 Series vs. Optimized Analogs WEHI-518/WEHI-212

WEHI-518 achieved high kinetic aqueous solubility (160–320 µM) but suffered from high intrinsic clearance in mouse liver microsomes (CLint = 301 µL/min/mg) [1]. Removal of the N-methyl susceptible moiety produced WEHI-212, which retained parasite activity (EC50 = 0.058 µM) and substantially improved metabolic stability (CLint = 180 µL/min/mg), though with modest solubility (20–40 µM) [1]. OGHL250, as the parent scaffold with a simpler substitution pattern (no piperazine, no benzamide), is expected to possess distinct ADME properties, although direct comparative solubility/CLint values for OGHL250 were not reported in the primary optimization study.

aqueous solubility metabolic stability mouse liver microsomes ADME properties

Procurement-Linked Applications: Where CAS 2034613-35-7 Delivers Differentiated Value vs. Generic Urea Analogs


PfPI4KIIIB-Focused Antimalarial Lead Optimization Campaigns

OGHL250 is the definitive starting hit for SAR programs seeking to improve PfPI4KIIIB inhibitor potency while monitoring selectivity against human kinases. The documented 250-fold improvement trajectory to WEHI-518 (from ~5.5 µM to 0.022 µM EC50) provides a reproducible SAR roadmap [1]. Procurement of authentic OGHL250 ensures fidelity to published optimization data, enabling reliable benchmarking of new analog series.

Mechanistic Studies of Protein Secretion and Trafficking in Plasmodium

Members of the pyridyl-furan series, including OGHL250, block protein secretion and export into red blood cells via PfPI4KIIIB inhibition [1]. OGHL250 serves as a chemical probe to dissect the temporal relationship between kinase inhibition, protein trafficking blockade, and subsequent invasion/ring-stage arrest, distinct from PfATP4 or PfPKG inhibitors that act primarily on egress or ion homeostasis [1].

Resistance Mechanism and Target Validation Studies

The E1316D mutation in PfPI4KIIIB discovered from MMV396797-resistant parasites cross-validates the target of the entire pyridyl-furan series, including OGHL250 [1]. OGHL250 is the appropriate tool compound for generating parallel resistance selections or for CRISPR-engineered allelic replacement experiments to confirm on-target activity of new PfPI4KIIIB inhibitor candidates.

Chemical Biology Probe Development Requiring Defined Baseline Selectivity

OGHL250, as the parental hit with no reported human kinase cross-reactivity data, offers a cleaner baseline for assessing scaffold-intrinsic selectivity than more advanced analogs such as WEHI-518 (human kinase IC50 0.22 to >10 µM) [1]. Researchers designing probe molecules for target deconvolution can use OGHL250 to establish the SAR around parasite-selective inhibition before introducing substituents that may broaden kinase polypharmacology.

Quote Request

Request a Quote for 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.